molecular formula C6H14OSi B157659 trimethyl(prop-1-en-2-yloxy)silane CAS No. 1833-53-0

trimethyl(prop-1-en-2-yloxy)silane

Cat. No.: B157659
CAS No.: 1833-53-0
M. Wt: 130.26 g/mol
InChI Key: UAIFZYSPVVBOPN-UHFFFAOYSA-N
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Description

trimethyl(prop-1-en-2-yloxy)silane, also known as 2-(Trimethylsiloxy)propene, is a chemical compound with the molecular formula C6H14OSi. It is an enol silyl ether, characterized by its isopropenyl and trimethylsilyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

trimethyl(prop-1-en-2-yloxy)silane can be synthesized through the reaction of acetone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified by fractional distillation using a very efficient column at atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation processes to separate the desired product from by-products such as hexamethyldisiloxane .

Chemical Reactions Analysis

Types of Reactions

trimethyl(prop-1-en-2-yloxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

trimethyl(prop-1-en-2-yloxy)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of trimethyl(prop-1-en-2-yloxy)silane involves its role as a nucleophile in various chemical reactions. It participates in Lewis acid-promoted nucleophilic substitution by attacking electrophilic centers in substrates. In Michael addition reactions, it acts as a nucleophile, adding to electron-deficient alkenes in the presence of a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trimethyl(prop-1-en-2-yloxy)silane is unique due to its ability to introduce both isopropenyl and trimethylsilyl groups into molecules, making it a versatile reagent in organic synthesis. Its reactivity in nucleophilic substitution and Michael addition reactions further distinguishes it from other similar compounds .

Properties

IUPAC Name

trimethyl(prop-1-en-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OSi/c1-6(2)7-8(3,4)5/h1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIFZYSPVVBOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062014
Record name Silane, trimethyl[(1-methylethenyl)oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-53-0
Record name Trimethyl[(1-methylethenyl)oxy]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1833-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethyl((1-methylethenyl)oxy)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl[(1-methylethenyl)oxy]-
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Record name Silane, trimethyl[(1-methylethenyl)oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[(1-methylvinyl)oxy]silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(trimethylsilyloxy)propene a useful reagent in organic synthesis?

A: 2-(Trimethylsilyloxy)propene serves as a versatile reagent due to its ability to act as a synthetic equivalent for the unstable acetone enolate. This property enables its use in various reactions, including [4 + 2] cycloadditions [] and amidoalkylations []. The trimethylsilyl group acts as a protecting group for the enol ether functionality, enhancing the reagent's stability and enabling controlled reactivity.

Q2: Can you provide an example of how 2-(trimethylsilyloxy)propene is used in a specific chemical reaction?

A: One example is its application in the synthesis of 14-membered cyclic bis-semicarbazones []. In this process, 2-(trimethylsilyloxy)propene undergoes BF3-catalyzed amidoalkylation with 4-substituted semicarbazones. This reaction forms a key intermediate, a 4-(3-oxobut-1-yl)semicarbazone, which is subsequently transformed into the target macrocycle.

Q3: The research mentions a [4 + 2] cyclofragmentation reaction involving 2-(trimethylsilyloxy)propene. Can you elaborate on this process?

A: This research [] describes a unique reaction sequence where 2-(trimethylsilyloxy)propene participates in a hetero-[4 + 2] cycloaddition with (E)-2-nitro-1-phenyl-ethene. This cycloaddition forms an unstable intermediate that undergoes silylation and subsequent fragmentation. This fragmentation ultimately leads to the formation of a 1,3-azadiene moiety, highlighting a novel synthetic route enabled by 2-(trimethylsilyloxy)propene.

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